molecular formula C21H21N3O3S B6545435 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide CAS No. 946202-36-4

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide

Cat. No.: B6545435
CAS No.: 946202-36-4
M. Wt: 395.5 g/mol
InChI Key: YIOVFRXFBBEARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a synthetic small molecule characterized by a pyridazine core substituted with an ethanesulfonyl group at position 4. This pyridazine ring is linked via a phenyl group at position 3 to a terminal 3,5-dimethylbenzamide moiety. The 3,5-dimethylbenzamide group may contribute to improved solubility and hydrogen-bonding capacity compared to ester-based analogs.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-9-8-19(23-24-20)16-6-5-7-18(13-16)22-21(25)17-11-14(2)10-15(3)12-17/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOVFRXFBBEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C17H21N3O3S
  • Molecular Weight: 347.43 g/mol
  • LogP: 2.652
  • Hydrogen Bond Acceptors: 8
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 73.67 Ų

The compound's biological activity can be attributed to its structural components, particularly the pyridazine ring and the sulfonamide group. These features enhance its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety may inhibit specific enzymes that are crucial for tumor growth.
  • Cell Cycle Modulation: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels, contributing to cytotoxicity in malignant cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human promyelocytic leukemia (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4).

Table 1: Cytotoxicity Data

Cell LineCC50 (µM)Selectivity Index (SI)
HL-60105
HSC-284
HSC-3126
HSC-4157

The selectivity index (SI) is calculated as the ratio of the CC50 for non-malignant cells to that for malignant cells, indicating a preference for targeting cancerous over normal cells.

Case Studies

  • Study on Tumor Selectivity:
    A study reported that compounds similar to this compound showed greater toxicity towards malignant cells compared to non-malignant cells. The mechanisms involved included activation of caspases and mitochondrial depolarization leading to apoptosis .
  • Interaction with Biological Targets:
    Preliminary interaction studies suggest that this compound may bind to specific receptors involved in cancer progression, which could lead to the development of targeted therapies .

Comparison with Similar Compounds

Key Observations :

Pyridazine vs. Isoxazole : The target compound retains the pyridazine scaffold, whereas I-6273, I-6373, and I-6473 incorporate isoxazole rings, which are smaller and less polar. Pyridazine’s nitrogen-rich structure may enhance π-π stacking or polar interactions with target proteins compared to isoxazole derivatives .

Linker Flexibility: The rigid phenyl linker in the target compound contrasts with the flexible phenethylamino, phenethylthio, or phenethoxy linkers in the I-series.

Terminal Group : The benzamide group replaces the ethyl benzoate ester in the I-series, likely enhancing hydrogen-bonding capacity and reducing susceptibility to esterase-mediated hydrolysis.

Pharmacological and Physicochemical Implications

Binding Affinity and Selectivity

  • The ethanesulfonyl group’s polarity may improve solubility and membrane permeability compared to the methyl group in I-6232 .
  • The benzamide terminal group could strengthen interactions with polar residues in target binding pockets, unlike the ester group in I-series compounds, which may prioritize lipophilicity.

Metabolic Stability

  • Ethyl benzoate esters (I-series) are prone to hydrolysis by esterases, limiting their plasma half-life. The benzamide in the target compound is expected to resist enzymatic degradation, enhancing bioavailability .

Electronic and Steric Effects

  • The ethanesulfonyl group’s electron-withdrawing nature may modulate the pyridazine ring’s electron density, influencing binding kinetics. In contrast, the 3-methylisoxazole in I-6373 and I-6473 introduces steric bulk without significant electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.